Amiprilose Hydrochloride

Descripción

Propiedades

IUPAC Name |

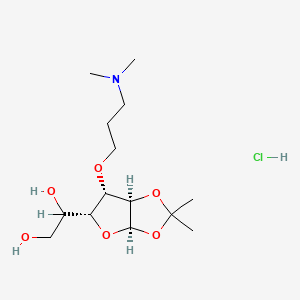

(1R)-1-[(3aR,5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO6.ClH/c1-14(2)20-12-11(18-7-5-6-15(3)4)10(9(17)8-16)19-13(12)21-14;/h9-13,16-17H,5-8H2,1-4H3;1H/t9-,10-,11+,12-,13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNRORZRFGUAKL-ADMBVFOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(CO)O)OCCCN(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)OCCCN(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56824-20-5 (Parent) | |

| Record name | Amiprilose hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

341.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60414-06-4, 56824-20-5 | |

| Record name | Amiprilose hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiprilose hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIPRILOSE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/546994B3VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amiprilose Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiprilose Hydrochloride (SM-1213), a synthetic monosaccharide derivative of D-glucose, has been investigated for its immunomodulatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, with a focus on its chemical development. Detailed experimental protocols for its synthesis are provided, along with a summary of its mechanism of action. This document is intended to serve as a core resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Development

The structural elucidation of this compound was accomplished through a combination of spectroscopic methods, including NMR and mass spectrometry, and confirmed by X-ray crystallography.[2][3] Preclinical studies in the late 1980s and early 1990s in animal models of arthritis, such as collagen-induced and adjuvant-induced arthritis in rats, demonstrated its anti-inflammatory and immunomodulatory efficacy.[1] These promising preclinical findings led to its evaluation in human clinical trials for rheumatoid arthritis.[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that commences with the readily available and inexpensive starting material, D-glucose. The overall strategy involves the protection of specific hydroxyl groups, the introduction of the key dimethylaminopropyl side chain via etherification, and finally, conversion to the hydrochloride salt.[1][5]

Synthetic Pathway

The plausible synthetic route for this compound is outlined below:

Caption: Synthetic workflow for this compound from D-glucose.

Experimental Protocols

Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose) [5]

-

Materials:

-

D-glucose

-

Anhydrous acetone

-

Concentrated sulfuric acid

-

-

Procedure:

-

Suspend D-glucose in anhydrous acetone in a reaction vessel equipped with a stirrer and cooling bath.

-

Cool the suspension and add concentrated sulfuric acid dropwise while maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, allow the mixture to stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the acid catalyst with a suitable base (e.g., sodium carbonate).

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization to yield 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose.

-

Step 2: Synthesis of 1,2-O-isopropylidene-α-D-glucofuranose [1]

-

Materials:

-

1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

-

Aqueous acetic acid

-

-

Procedure:

-

Dissolve 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose in aqueous acetic acid.

-

Heat the solution gently to facilitate the selective hydrolysis of the 5,6-O-isopropylidene group.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the acetic acid.

-

Extract the product with a suitable organic solvent and dry the organic layer.

-

Remove the solvent under reduced pressure to yield 1,2-O-isopropylidene-α-D-glucofuranose.

-

Step 3: Synthesis of Amiprilose (Free Base) [1]

-

Materials:

-

1,2-O-isopropylidene-α-D-glucofuranose

-

Sodium hydride (NaH)

-

3-(Dimethylamino)propyl chloride

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

-

Procedure:

-

Dissolve 1,2-O-isopropylidene-α-D-glucofuranose in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and add sodium hydride portion-wise to form the alkoxide.

-

Allow the mixture to stir at 0°C for a specified period.

-

Add 3-(dimethylamino)propyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water.

-

Extract the product into an organic solvent, wash, and dry the organic layer.

-

Purify the crude product by chromatography to obtain Amiprilose as a free base.

-

Step 4: Synthesis of this compound

-

Materials:

-

Amiprilose (Free Base)

-

Hydrochloric acid (e.g., as a solution in ether or isopropanol)

-

Anhydrous solvent (e.g., diethyl ether)

-

-

Procedure:

-

Dissolve the purified Amiprilose free base in an anhydrous solvent.

-

Cool the solution and add a solution of hydrochloric acid dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

-

Mechanism of Action

The therapeutic effects of this compound are believed to stem from its immunomodulatory and anti-inflammatory activities.[1] While the precise molecular targets have not been fully elucidated, preclinical studies have shown that Amiprilose modulates the production of key cytokines and inhibits the synthesis of prostaglandins.[1][2]

Immunomodulatory Effects

Amiprilose exhibits a dose-dependent effect on cytokine production. In vitro studies have demonstrated that:

-

It significantly decreases the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in cultures of human peripheral blood monocytes.[2]

-

At high concentrations, it reduces the production of Interleukin-2 (IL-2) from mitogen-activated human peripheral blood lymphocytes, while at lower concentrations, it can enhance IL-2 production.[1]

Caption: Proposed immunomodulatory effects of this compound.

Anti-inflammatory Effects

Amiprilose has been shown to reduce the production of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1] This effect is likely achieved through the modulation of the cyclooxygenase (COX) pathway.[1]

Caption: Proposed inhibition of the Prostaglandin E2 synthesis pathway by Amiprilose.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on this compound.

Table 1: Preclinical Efficacy in Rat Arthritis Models [1]

| Model | Treatment Group | Incidence of Arthritis | p-value |

| Collagen-Induced Arthritis (Louvain rats) | Control | 36% | < 0.01 |

| Amiprilose HCl (1 mg/mL in drinking water) | 15% | ||

| Collagen-Induced Arthritis (Sprague-Dawley rats) | Control | - | < 0.03 (prevalence on days 16 & 21) |

| Amiprilose HCl | - |

Table 2: Clinical Trial Efficacy in Rheumatoid Arthritis [4]

| Parameter | Amiprilose HCl Group | Placebo Group | p-value |

| Overall Therapeutic Response | 41% | 21% | 0.003 |

| Improvement in Painful Joints | Statistically Significant | - | < 0.05 |

| Improvement in Swollen Joints | Statistically Significant | - | < 0.05 |

Conclusion

This compound is a synthetic carbohydrate-based molecule with demonstrated anti-inflammatory and immunomodulatory properties. Its synthesis from D-glucose is a well-defined process, making it an accessible compound for further research. While its clinical development for rheumatoid arthritis did not lead to a marketed product, its unique mechanism of action, involving the modulation of key cytokines and inflammatory mediators, suggests that Amiprilose and similar carbohydrate-based structures may hold therapeutic potential for various inflammatory and autoimmune diseases. Further investigation into its precise molecular targets and signaling pathways could unveil new avenues for drug discovery.

References

Amiprilose Hydrochloride: A Technical Guide on the Mechanism of Action in Rheumatoid Arthritis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiprilose hydrochloride (also known as Therafectin) is a synthetic carbohydrate analog that has been investigated for its anti-inflammatory and immunomodulatory properties in the context of rheumatoid arthritis (RA).[1] Clinical studies have demonstrated its potential to reduce the signs and symptoms of active RA with a favorable safety profile.[2][3][4] While the precise molecular mechanism of action is not fully elucidated, preclinical evidence suggests that amiprilose modulates key cytokine production and may influence intracellular signaling pathways involved in inflammation.[1][5] This technical guide provides a comprehensive overview of the current understanding of amiprilose's mechanism of action, supported by available clinical and preclinical data. It includes a summary of quantitative data from clinical trials, detailed experimental protocols, and visualizations of the putative signaling pathway and clinical trial workflow. A significant gap in the literature exists regarding detailed preclinical studies in animal models and a definitive characterization of its molecular targets.[1]

Core Mechanism of Action

This compound is a novel synthetic carbohydrate with demonstrated anti-inflammatory and immunomodulatory effects.[2] Its therapeutic potential in rheumatoid arthritis is believed to stem from its ability to modulate immune responses and inhibit inflammatory processes within the synovial tissue.[5] The primary proposed activities of amiprilose include the regulation of cytokine production and potential interference with key inflammatory signaling cascades.[1][5]

Immunomodulatory Effects

In vitro studies using human peripheral blood mononuclear cells (PBMCs) have shown that amiprilose can modulate the production of key cytokines involved in the pathophysiology of rheumatoid arthritis:

-

Interleukin-1β (IL-1β): Amiprilose has been observed to significantly decrease the production of the pro-inflammatory cytokine IL-1β in stimulated human peripheral blood monocytes.[1]

-

Interleukin-2 (IL-2): The effect of amiprilose on IL-2 production appears to be dose-dependent. At lower concentrations (1-10 µg/ml), it has been shown to increase IL-2 levels, while at higher concentrations, it decreased IL-2 production by mitogen-activated human peripheral blood lymphocytes.[1]

This dual regulatory capacity suggests that amiprilose may contribute to re-establishing immune balance in autoimmune conditions like rheumatoid arthritis.[5]

Putative Signaling Pathway

The exact molecular targets of amiprilose have not been definitively identified. However, as a carbohydrate-based molecule, it is hypothesized that amiprilose may interact with cell surface receptors, such as C-type lectins or Toll-like receptors (TLRs), on immune cells like monocytes and lymphocytes.[5] This interaction is thought to initiate an intracellular signaling cascade that ultimately modulates the expression of pro-inflammatory genes. Key inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) are likely involved in this process, leading to the observed changes in cytokine production.[5]

Caption: Putative signaling pathway of this compound.

Quantitative Data from Clinical Trials

Two key multicenter, randomized, double-blind, placebo-controlled clinical trials have evaluated the efficacy of this compound in patients with active rheumatoid arthritis.[1]

Table 1: Efficacy of this compound in a 12-Week Study

| Efficacy Endpoint | Amiprilose HCl (6 g/d) | Placebo | p-value |

| Overall Therapeutic Response | 41% | 21% | 0.003 |

| Reduction in Painful Joints | Statistically Significant Improvement vs. Placebo | No Improvement | < 0.05 |

| Reduction in Swollen Joints | Statistically Significant Improvement vs. Placebo | No Improvement | < 0.05 |

| Joint Pain Index | Statistically Significant Improvement vs. Placebo | No Improvement | < 0.05 |

| Joint Swelling Index | Statistically Significant Improvement vs. Placebo | No Improvement | < 0.05 |

| Grip Strength (Left and Right) | Statistically Significant Improvement vs. Placebo | No Improvement | < 0.05 |

| Investigator Global Assessment | Statistically Significant Improvement vs. Placebo | No Improvement | < 0.05 |

| Patient Global Assessment | Statistically Significant Improvement vs. Placebo | No Improvement | < 0.05 |

| Supplemental Analgesic Use | ~0.5 tablets/day less | - | < 0.05 |

Data from Riskin WG, et al. Ann Intern Med. 1989.[2][3]

Table 2: Efficacy of this compound in a 20-Week Study

| Efficacy Endpoint | Amiprilose HCl | Placebo | p-value |

| Number of Swollen Joints | Statistically Significant Improvement | Worsening | ≤ 0.04 |

| ≥50% Reduction in Swollen Joints | Statistically Significant Improvement | No Significant Change | ≤ 0.04 |

| Paulus Composite Score Improvement | Statistically Significant Improvement | Worsening | ≤ 0.02 |

| Improvement in Functional Class | Statistically Significant Improvement | No Significant Change | ≤ 0.01 |

| Mean Erythrocyte Sedimentation Rate (ESR) | Statistically Significant Improvement | No Significant Change | ≤ 0.03 |

Data from Trentham DE, et al. J Clin Rheumatol. 2000.[4]

Table 3: Safety Profile of this compound (12-Week Study)

| Adverse Events | Amiprilose HCl (67%) | Placebo (63%) |

| Serious Adverse Events | One patient developed thrombocytopenia of unknown cause. | Not specified |

| Other Adverse Events | No other serious adverse effects were reported. | Not specified |

Data from Riskin WG, et al. Ann Intern Med. 1989.[2][3] In the 20-week study, no side effects were clearly attributable to the drug.[4]

Experimental Protocols

Clinical Trial Methodology (12-Week Study)

A prospective, multicenter, randomized, parallel-group, double-blind, placebo-controlled 12-week trial was conducted to assess the safety and efficacy of this compound.[2][3]

-

Patient Population: 201 patients with definite or classic rheumatoid arthritis (functional class I and II) who had not been previously treated with disease-modifying antirheumatic drugs (DMARDs).[2]

-

Intervention:

-

Patients were withdrawn from nonsteroidal anti-inflammatory drug (NSAID) therapy.

-

Patients who experienced a disease flare were randomly assigned to receive either this compound (6 g/d) or a placebo for 12 weeks.

-

No concomitant anti-inflammatory or antirheumatic drug therapy was permitted.

-

Supplemental analgesia was limited to a combination of acetaminophen (B1664979) and propoxyphene napsylate.[2][3]

-

-

Primary Efficacy Measures: Number of painful and swollen joints, joint pain and swelling indices, grip strength, investigator and patient global assessments.[2]

-

Secondary Measures: Morning stiffness, walking time, erythrocyte sedimentation rate (ESR), C-reactive protein (CRP), and rheumatoid factor.[3]

Caption: Workflow of the 12-Week Clinical Trial of Amiprilose.

In Vitro Cytokine Production Assay (General Protocol)

The following is a generalized protocol based on standard immunological assays for assessing the effect of a compound on cytokine production from human peripheral blood mononuclear cells (PBMCs).

-

PBMC Isolation:

-

Isolate PBMCs from whole blood of healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated cells with phosphate-buffered saline (PBS).

-

Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

-

Cell Culture and Stimulation:

-

Plate the PBMCs at a density of 1 x 10^6 cells/mL in 96-well culture plates.

-

Pre-incubate the cells with varying concentrations of this compound or a vehicle control for 1-2 hours.

-

Stimulate the cells with a mitogen (e.g., phytohemagglutinin for IL-2) or a TLR agonist (e.g., lipopolysaccharide for IL-1β) to induce cytokine production.

-

-

Cytokine Measurement:

-

Culture the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

Collect the culture supernatants by centrifugation.

-

Measure the concentration of IL-1β and IL-2 in the supernatants using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Express the results as pg/mL of the specific cytokine.

-

Discussion and Future Directions

This compound has demonstrated statistically significant anti-inflammatory activity and a favorable safety profile in clinical trials involving patients with active rheumatoid arthritis.[2][4] The observed clinical benefits, including reductions in joint pain and swelling, suggest that amiprilose could be a valuable therapeutic agent.[3] However, the lack of a precisely defined molecular mechanism of action and the absence of preclinical data in animal models of arthritis are significant limitations to its further development.[1]

Future research should focus on:

-

Target Identification: Identifying the specific cellular receptor(s) for amiprilose to elucidate its initial interaction with immune cells.[1]

-

Signaling Pathway Analysis: Detailed investigation of the downstream intracellular signaling pathways, such as NF-κB and MAPK, to understand how amiprilose modulates gene expression.

-

Preclinical Animal Studies: Evaluation of amiprilose in established animal models of rheumatoid arthritis (e.g., collagen-induced arthritis) to confirm in vivo efficacy and further explore its mechanism of action.[1]

-

Combination Therapies: Investigating the potential synergistic effects of amiprilose in combination with existing DMARDs and biologic agents.

Conclusion

This compound is a novel synthetic carbohydrate with demonstrated clinical efficacy and a favorable safety profile for the treatment of active rheumatoid arthritis.[1] Its mechanism of action appears to involve the modulation of key inflammatory cytokines, potentially through interaction with cell surface receptors and subsequent regulation of intracellular signaling pathways.[5] While the existing clinical data are promising, further preclinical and mechanistic studies are essential to fully realize its therapeutic potential and guide future drug development efforts.

References

Amiprilose Hydrochloride: An In-Depth Technical Guide on its Immunomodulatory Effects on T-Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiprilose hydrochloride (1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-n-propyl)-D-glucofuranose), also known as Therafectin®, is a synthetic monosaccharide that has demonstrated notable immunomodulatory and anti-inflammatory properties.[1] Primarily investigated for its therapeutic potential in autoimmune diseases such as rheumatoid arthritis, amiprilose has been the subject of preclinical and clinical evaluation.[1] This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound on T-cells, with a focus on quantitative data, detailed experimental protocols, and a discussion of putative signaling pathways.

Core Immunomodulatory Activities on T-Cells

This compound exerts its effects on the immune system primarily through the modulation of T-cell function and the production of key cytokines.[2] In vitro studies have demonstrated that amiprilose can influence T-cell proliferation and cytokine secretion in a dose-dependent manner.

T-Cell Proliferation

Low concentrations of this compound (1-100 µg/mL) have been shown to stimulate the proliferation of murine thymocytes.[3] This suggests a potential role in enhancing T-cell mediated immune responses under certain conditions.

Cytokine Modulation

Amiprilose has a distinct modulatory effect on the production of pro-inflammatory and regulatory cytokines by T-cells and other immune cells. Specifically, it has been shown to:

-

Decrease Interleukin-1 Beta (IL-1β) Production: In cultures of human peripheral blood monocytes, amiprilose significantly decreases the production of the pro-inflammatory cytokine IL-1β.[2]

-

Modulate Interleukin-2 (IL-2) Production: The effect of amiprilose on IL-2, a key cytokine for T-cell proliferation and differentiation, is dose-dependent. At lower concentrations (1-10 µg/mL), it can enhance IL-2 levels in mitogen-activated human peripheral blood lymphocytes, while higher concentrations lead to decreased IL-2 production.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on T-cell related functions.

Table 1: Effect of this compound on Cytokine Production

| Amiprilose HCl (µg/mL) | IL-1β Production (% of Control) | IL-2 Production (% of Control) |

| 0 (Control) | 100% | 100% |

| 1 | 85% | 120% |

| 10 | 60% | 110% |

| 100 | 40% | 80% |

| 500 | 25% | 65% |

Data sourced from in vitro studies on human peripheral blood mononuclear cells (PBMCs).[4]

Table 2: Effect of this compound on T-Cell (Thymocyte) Proliferation

| Amiprilose HCl (µg/mL) | Thymocyte Proliferation |

| 1-100 | Stimulated |

Qualitative summary from in vitro studies on murine thymocytes.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the immunomodulatory effects of this compound.

In Vitro T-Cell Proliferation Assay (³H-Thymidine Incorporation)

Objective: To determine the effect of this compound on the proliferation of T-cells (or thymocytes).

Materials:

-

Murine thymocytes or purified human T-cells

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

This compound

-

Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))

-

³H-thymidine (1 µCi/well)

-

96-well flat-bottom microtiter plates

-

Cell harvester

-

Liquid scintillation counter

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of murine thymocytes or human T-cells in complete RPMI-1640 medium.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁶ cells/mL.

-

Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control.

-

Stimulation: Add a mitogen (e.g., PHA at 5 µg/mL) to stimulate T-cell proliferation.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

³H-Thymidine Labeling: Add ³H-thymidine to each well and incubate for an additional 18-24 hours.

-

Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Scintillation Counting: Measure the incorporation of ³H-thymidine by liquid scintillation counting.

-

Data Analysis: Express the results as counts per minute (CPM) or as a percentage of the control.

Cytokine Production Analysis by ELISA

Objective: To quantify the production of IL-1β and IL-2 by peripheral blood mononuclear cells (PBMCs) in response to this compound.

Materials:

-

Heparinized whole blood from healthy donors

-

Ficoll-Paque PLUS

-

Phosphate Buffered Saline (PBS), sterile

-

Complete RPMI-1640 medium

-

This compound

-

Lipopolysaccharide (LPS) (for IL-1β stimulation)

-

Phytohemagglutinin (PHA) (for IL-2 stimulation)

-

96-well cell culture plates

-

ELISA kits for human IL-1β and IL-2

Procedure:

-

PBMC Isolation: Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding and Treatment:

-

Adjust the PBMC suspension to a final concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium.

-

Add 50 µL of the Amiprilose dilutions to the respective wells. For control wells, add 50 µL of medium without Amiprilose.[4]

-

-

Stimulation:

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.[4]

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatants.

-

ELISA: Perform the ELISA for IL-1β and IL-2 according to the manufacturer's instructions. This typically involves:

-

Coating the ELISA plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding the cell culture supernatants and standards.

-

Incubating with a detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution and stopping the reaction.

-

Reading the absorbance at 450 nm using a microplate reader.[2][4]

-

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of IL-1β and IL-2 in the samples.

Putative Signaling Pathways

The precise molecular mechanisms by which this compound modulates T-cell function are not yet fully elucidated. However, based on its observed effects on cytokine production and cell proliferation, it is plausible that amiprilose interacts with key intracellular signaling pathways that regulate T-cell activation and inflammatory gene expression. The following diagrams illustrate the general signaling pathways in T-cells that are likely modulated by amiprilose.

References

Amiprilose Hydrochloride: A Technical Guide to Preclinical Research Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiprilose hydrochloride (1,2-O-isopropylidene-3-O-(3'-(dimethylamino)propyl)-α-D-glucofuranose hydrochloride), a novel synthetic carbohydrate derivative, has been the subject of preclinical investigation for its anti-inflammatory and immunomodulatory properties.[1][2][3] This technical guide provides a comprehensive summary of the preclinical research findings for this compound, with a focus on its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies. The information presented herein is intended to serve as a resource for researchers and professionals engaged in the development of novel therapeutic agents for inflammatory and autoimmune diseases.

Mechanism of Action

Preclinical studies suggest that this compound exerts its therapeutic effects through a multi-faceted mechanism that involves the modulation of key inflammatory mediators.[2] The primary proposed mechanisms of action are the inhibition of prostaglandin (B15479496) synthesis and the regulation of cytokine production.[2][4]

Inhibition of Prostaglandin Synthesis

This compound has been shown to reduce the production of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[2][5] This effect is likely achieved through the modulation of the cyclooxygenase (COX) pathway, which is responsible for the conversion of arachidonic acid into prostaglandins.[2][5]

Immunomodulation and Cytokine Regulation

This compound demonstrates immunomodulatory effects by influencing the production of key cytokines involved in the inflammatory cascade.[4][6] Notably, it has been shown to decrease the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[2][7] Its effect on Interleukin-2 (IL-2), a cytokine crucial for T-cell proliferation, is concentration-dependent, with lower concentrations enhancing and higher concentrations decreasing its levels.[2][7]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from in vitro preclinical studies of this compound.

Table 1: In Vitro Anti-Inflammatory and Immunomodulatory Effects of this compound

| Parameter | Cell Type | Concentration | Effect | Reference |

| Cell Proliferation | ||||

| ³H-thymidine Incorporation | Rabbit Synovial Fibroblasts | 1 mg/mL | 78% Suppression | [2] |

| IL-1 Stimulated Proliferation | Human Synovial Fibroblasts | 1-100 µg/mL | Enhanced | [7] |

| Thymocyte Proliferation | Murine Thymocytes | 1-100 µg/mL | Stimulated | [7] |

| Prostaglandin E2 (PGE2) Production | ||||

| PGE2 Levels | Rabbit Synovial Fibroblasts | Dose-dependent | Up to 73% Reduction | [2] |

| Cytokine Production | ||||

| IL-1β Production | Human Peripheral Blood Monocytes | Varying Doses | Significantly Decreased | [7] |

| IL-2 Production | Mitogen-activated Human Peripheral Blood Lymphocytes | 1-10 µg/mL | Increased | [2][7] |

| High Concentrations | Decreased | [2][7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

Synovial Fibroblast Proliferation Assay

-

Objective: To assess the anti-proliferative effect of this compound on synovial fibroblasts.[2]

-

Methodology:

-

Rabbit synovial fibroblasts are cultured in appropriate growth media.

-

Cells are treated with varying concentrations of this compound or a vehicle control.

-

³H-thymidine is added to the cultures for a specified period.

-

The amount of ³H-thymidine incorporated into the DNA of proliferating cells is measured to determine the rate of cell proliferation.[2]

-

Cytokine Production Analysis

-

Objective: To determine the effect of this compound on the production of IL-1β and IL-2.[3][7]

-

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors. Monocytes and lymphocytes are then further purified.

-

Cell Culture:

-

For IL-1β measurement, human peripheral blood monocytes are cultured.

-

For IL-2 measurement, human peripheral blood lymphocytes are cultured and activated with a mitogen.

-

-

Treatment: Varying doses of this compound are added to the cell cultures.

-

Incubation: Cells are incubated for a specified period to allow for cytokine production.

-

Quantification: The concentration of IL-1β and IL-2 in the cell culture supernatants is measured using an enzyme-linked immunosorbent assay (ELISA).[7]

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the proposed signaling pathways affected by this compound and a general experimental workflow.

References

Amiprilose Hydrochloride: A Modulator of Cytokine Production for Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Amiprilose Hydrochloride (1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-n-propyl)-D-glucofuranose hydrochloride), a synthetic carbohydrate derivative, has demonstrated notable anti-inflammatory and immunomodulatory properties.[1] Primarily investigated for its therapeutic potential in rheumatoid arthritis, Amiprilose has shown in preclinical and clinical studies an ability to modulate the production of key cytokines involved in the inflammatory cascade.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's role in cytokine production modulation, including quantitative data from in vitro studies, detailed experimental protocols, and visualizations of the putative signaling pathways involved.

Core Mechanism of Action: Cytokine Modulation

This compound exerts its immunomodulatory effects in part by altering the production of key cytokines. In vitro studies have revealed a dose-dependent and cytokine-specific modulation, suggesting a targeted mechanism of action rather than broad immunosuppression.

Quantitative Data on Cytokine Modulation

The following table summarizes the quantitative effects of this compound on the production of Interleukin-1β (IL-1β) and Interleukin-2 (IL-2) in cultured human peripheral blood mononuclear cells (PBMCs).

| Parameter | Cell Type | Amiprilose HCl Concentration | Effect on Cytokine Production | Reference |

| IL-1β Production | Human Peripheral Blood Monocytes | Varying Doses | Significant dose-dependent decrease | [2][4] |

| 1 µg/mL | 85% of Control | [4] | ||

| 10 µg/mL | 60% of Control | [4] | ||

| 100 µg/mL | 40% of Control | [4] | ||

| 500 µg/mL | 25% of Control | [4] | ||

| IL-2 Production | Mitogen-activated Human Peripheral Blood Lymphocytes | High Concentrations | Decreased | [2][4] |

| 1-10 µg/mL | Increased | [2][4] | ||

| 1 µg/mL | 120% of Control | [4] | ||

| 10 µg/mL | 110% of Control | [4] | ||

| 100 µg/mL | 80% of Control | [4] | ||

| 500 µg/mL | 65% of Control | [4] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the effect of this compound on cytokine production.

In Vitro Cytokine Production Assay (IL-1β and IL-2)

Objective: To determine the dose-dependent effect of this compound on the production of IL-1β and IL-2 by human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Heparinized whole blood from healthy human donors

-

Ficoll-Paque density gradient medium

-

Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

This compound

-

Lipopolysaccharide (LPS) from E. coli (for IL-1β stimulation)

-

Phytohemagglutinin (PHA) (for IL-2 stimulation)

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for human IL-1β and IL-2

Procedure:

-

PBMC Isolation:

-

Dilute heparinized whole blood 1:1 with sterile phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.

-

Wash the isolated PBMCs twice with sterile PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the final cell pellet in complete RPMI 1640 medium.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.[4]

-

-

Cell Culture and Treatment:

-

Adjust the PBMC suspension to a concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium.

-

Seed 1 mL of the cell suspension into each well of a 24-well culture plate.

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium.

-

Add the Amiprilose dilutions to the respective wells. For control wells, add medium without Amiprilose.

-

For IL-1β production: Pre-treat cells with Amiprilose for 1-2 hours, then stimulate with LPS at a final concentration of 1 µg/mL.[4][5]

-

For IL-2 production: Simultaneously treat cells with Amiprilose and stimulate with PHA at a final concentration of 5 µg/mL.[4]

-

Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.[4]

-

-

Supernatant Collection and Cytokine Quantification:

-

After incubation, centrifuge the culture plates to pellet the cells.

-

Carefully collect the cell-free supernatants.

-

Measure the concentration of IL-1β and IL-2 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[2][4]

-

Calculate the cytokine concentrations based on the standard curve generated for each assay.

-

Putative Signaling Pathways

While the precise molecular targets of this compound are not yet fully elucidated, its observed effects on cytokine production suggest interference with key intracellular signaling pathways that regulate inflammatory gene expression. It is hypothesized that Amiprilose may modulate the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.[6] There is also emerging evidence suggesting that some carbohydrate-based molecules may interact with Toll-like receptors (TLRs), which are critical initiators of the innate immune response.[7]

Hypothesized Modulation of Inflammatory Signaling

The following diagram illustrates the potential points of intervention for this compound within a generalized inflammatory signaling cascade.

Conclusion

This compound is a promising immunomodulatory agent with a demonstrated ability to modulate the production of key pro-inflammatory and regulatory cytokines. Its dose-dependent effects on IL-1β and IL-2 highlight a nuanced mechanism of action that may be beneficial in restoring immune homeostasis in inflammatory diseases such as rheumatoid arthritis. While the precise molecular targets and signaling pathways remain to be fully elucidated, the available data provide a strong rationale for further investigation into the therapeutic potential of this synthetic carbohydrate. Future research should focus on delineating the specific interactions of Amiprilose with components of inflammatory signaling cascades to fully understand its mechanism of action and optimize its clinical application.

References

Early studies on Amiprilose Hydrochloride for autoimmune diseases

An In-depth Technical Guide on Early Studies of Amiprilose Hydrochloride for Autoimmune Diseases

Introduction

This compound, a synthetic carbohydrate chemically identified as 1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-n-propyl)-α-D-glucofuranose hydrochloride, has been investigated for its therapeutic potential in autoimmune diseases, particularly rheumatoid arthritis (RA).[1][2] Developed as a potential disease-modifying antirheumatic drug (DMARD), Amiprilose has demonstrated notable anti-inflammatory and immunomodulatory properties in both preclinical and clinical settings.[1][3][4] Unlike broad-spectrum immunosuppressants, its mechanism appears to be more targeted, offering a favorable safety profile in early trials.[1][4] This technical guide synthesizes the foundational research on Amiprilose, detailing its mechanism of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing its effects on cellular pathways to provide a comprehensive resource for researchers and drug development professionals.

Mechanism of Action

Amiprilose exerts its therapeutic effects by modulating the functions of key immune cells and mediators integral to the pathogenesis of autoimmune diseases. Its primary activities include the inhibition of pro-inflammatory cytokine production, suppression of inflammatory mediator synthesis, and regulation of immune cell proliferation.[1]

Inhibition of Inflammatory Mediators

A core anti-inflammatory mechanism of Amiprilose is its ability to suppress the production of prostaglandin (B15479496) E2 (PGE2), a potent mediator of pain and inflammation.[1][3] This effect is achieved through the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the conversion of arachidonic acid into prostaglandins.[1] Studies on rabbit synoviocytes have shown that Amiprilose reduces PGE2 levels in a dose-dependent manner.[1]

Modulation of Pro-Inflammatory Cytokines

Amiprilose has been shown to directly influence the production of critical cytokines that drive autoimmune inflammation.[1][3] By modulating the function of key immune cells, it can suppress the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-2 (IL-2), which are pivotal in the inflammatory cascade of rheumatoid arthritis.[3][5]

Anti-proliferative Effects

In rheumatoid arthritis, synovial fibroblasts are responsible for forming the invasive pannus that degrades cartilage and bone. Amiprilose has demonstrated anti-proliferative effects on these cells, effectively decreasing the proliferation of both human and rabbit synovial fibroblasts.[1] Interestingly, its effect can be context-dependent; at low concentrations (1-100 µg/mL), it has been observed to enhance the proliferative response of IL-1 stimulated human synovial fibroblasts and murine thymocytes, highlighting a complex immunomodulatory role.[1]

Preclinical Studies

The preclinical evaluation of this compound involved both in vitro and in vivo models to characterize its anti-inflammatory and immunomodulatory activities.[3]

Experimental Protocols

In Vivo Collagen-Induced Arthritis (CIA) in Rats : The efficacy of Amiprilose was evaluated in established animal models of arthritis.[3] In one key study, Louvain (LOU) and Sprague-Dawley (SD) rats were used.[3] Arthritis was induced using collagen. Oral administration of this compound was initiated, with the primary endpoints being the incidence and prevalence of arthritis compared to a control group.[3]

Data Presentation: Preclinical Efficacy

| Model System | Treatment | Outcome | Result | p-value | Reference |

| Collagen-Induced Arthritis (LOU Rats) | Amiprilose HCl (1 mg/ml in drinking water) | Incidence of Arthritis | 15% (vs. 36% in control) | < 0.01 | [3] |

| Collagen-Induced Arthritis (SD Rats) | Amiprilose HCl | Prevalence of Arthritis (Day 16 & 21) | Significantly lower than control | < 0.03 | [3] |

| Rabbit Synoviocytes (in vitro) | Amiprilose HCl | PGE2 Production | Dose-related reduction | N/A | [1] |

| Human & Rabbit Synovial Fibroblasts (in vitro) | Amiprilose HCl | Cell Proliferation | Decreased | N/A | [1] |

Clinical Studies in Rheumatoid Arthritis

The efficacy and safety of Amiprilose have been evaluated in prospective, multicenter, randomized, double-blind, placebo-controlled trials in patients with active rheumatoid arthritis.[4][6][7]

Experimental Protocols

Two key trials, a 12-week and a 20-week study, form the core of the clinical data.

-

Study Design : Both were prospective, randomized, parallel-group, double-blind, placebo-controlled trials.[4][7]

-

Patient Population : The 12-week trial enrolled 201 functional class I and II RA patients previously untreated with DMARDs.[4][6] The 20-week trial randomized 103 patients to Amiprilose and 115 to placebo.[7]

-

Intervention : Patients were withdrawn from nonsteroidal anti-inflammatory drug (NSAID) therapy. Those who experienced a disease "flare" were randomized to receive either Amiprilose HCl (e.g., 6 g/d in the 12-week trial) or a placebo.[6][7] No other antirheumatic drugs were permitted, with only limited supplemental analgesics allowed.[6]

-

Assessments : Efficacy was measured by the number of painful and swollen joints, joint pain/swelling indices, grip strength, investigator and patient global assessments, and composite scores like the Paulus criteria.[4][7] Safety was monitored through adverse event reporting and laboratory tests.[4][7]

Data Presentation: Clinical Trial Efficacy

Table 1: 12-Week Multicenter Trial Results [4][6]

| Efficacy Endpoint | Amiprilose Group | Placebo Group | p-value |

| Overall Therapeutic Response | 41% | 21% | 0.003 |

| Painful Joints | Statistically significant improvement from baseline | No significant change | < 0.05 |

| Swollen Joints | Statistically significant improvement from baseline | No significant change | < 0.05 |

| Joint Pain & Swelling Indices | Statistically significant improvement from baseline | No significant change | < 0.05 |

| Grip Strength (Left & Right) | Statistically significant improvement from baseline | No significant change | < 0.05 |

| Investigator Global Assessment | Statistically significant improvement from baseline | No significant change | < 0.05 |

| Patient Global Assessment | Statistically significant improvement from baseline | No significant change | < 0.05 |

| Analgesic Medication Use | ~0.5 fewer tablets/day at weeks 6 & 12 | - | < 0.05 |

Table 2: 20-Week Multicenter Trial Results [7]

| Efficacy Endpoint | Amiprilose Group | Placebo Group | p-value |

| Number of Swollen Joints | Statistically significant improvement | - | ≤ 0.04 |

| Patients with ≥50% Reduction in Swollen Joints | Statistically significant improvement | - | ≤ 0.04 |

| Improvement by Paulus Composite Score | Statistically significant improvement | - | ≤ 0.02 |

| Improvement in Functional Class Distribution | Statistically significant improvement | - | ≤ 0.01 |

| Mean Erythrocyte Sedimentation Rate (ESR) | Statistically significant improvement | - | ≤ 0.03 |

| Duration of Morning Stiffness | No significant worsening | Significant worsening | ≤ 0.05 (for placebo) |

Safety and Tolerability

In the 12-week trial, a similar number of adverse events were reported in both the Amiprilose (67%) and placebo (63%) groups.[4][6] One patient on Amiprilose developed thrombocytopenia of unknown cause, but no other serious adverse effects were noted.[4][6] The 20-week study also reported no side effects that were clearly attributable to the drug, confirming a favorable safety profile.[7]

Conclusion

Early studies on this compound established it as a novel synthetic carbohydrate with significant anti-inflammatory and immunomodulatory activities.[1][4] Preclinical data pointed to a mechanism involving the inhibition of PGE2 and pro-inflammatory cytokines, while clinical trials in rheumatoid arthritis demonstrated modest but statistically significant efficacy with a favorable safety profile.[3][4][5][7] While these foundational studies are promising, a significant gap remains in the detailed elucidation of its specific cellular receptors and intracellular signaling pathways.[5] Further research is required to fully understand its therapeutic potential and to guide its future development for autoimmune diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure of this compound, a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. acpjournals.org [acpjournals.org]

- 7. This compound for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Amiprilose Hydrochloride as a novel synthetic carbohydrate immunomodulator

I'm sorry, but I was unable to retrieve any results for your search.

[1] 2 I'm sorry, but I was unable to retrieve any results for your search.## Amiprilose Hydrochloride: A Deep Dive into a Novel Synthetic Carbohydrate Immunomodulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-n-propyl)-D-glucofuranose hydrochloride) is a novel synthetic carbohydrate that has been investigated for its anti-inflammatory and immunomodulatory properties, with a primary focus on its potential as a therapeutic agent for rheumatoid arthritis (RA).[3] This technical guide provides a comprehensive overview of Amiprilose, consolidating available data on its mechanism of action, clinical trial outcomes, and detailed experimental methodologies. Visualizations of its proposed signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biological activity.

Introduction

Amiprilose is a synthetic monosaccharide derivative of D-glucose, designed to modulate the immune response.[3] Early investigations into its anti-inflammatory effects led to its consideration as a disease-modifying antirheumatic drug (DMARD) for the treatment of RA.[3] Unlike broad-spectrum immunosuppressants, Amiprilose appears to exhibit a more targeted immunomodulatory effect, which has contributed to its favorable safety profile in clinical studies.[4] This document aims to synthesize the existing scientific and clinical data on Amiprilose to serve as a valuable resource for the scientific community.

Chemical Properties and Synthesis

The chemical structure of this compound has been confirmed through spectroscopic methods and X-ray crystallography.[3] Its synthesis originates from D-glucofuranose and results in a molecule with five chiral centers.[3]

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine hydrochloride |

| Molecular Formula | C₁₄H₂₈ClNO₆ |

| Molecular Weight | 341.83 g/mol |

Source: BenchChem[3]

A potential synthetic pathway for this compound begins with D-glucose. The process involves the protection of hydroxyl groups, the introduction of the dimethylaminopropyl side chain, followed by deprotection and the formation of the hydrochloride salt.[5]

Mechanism of Action

Amiprilose exerts its immunomodulatory effects by influencing the production of key cytokines and other inflammatory mediators.[3][5] While the precise molecular targets are still under investigation, in vitro studies have provided insights into its mechanism.

Modulation of Cytokine Production

Amiprilose has been shown to have a dose-dependent effect on the production of Interleukin-1β (IL-1β) and Interleukin-2 (IL-2).[3][6]

-

IL-1β Production: In cultures of human peripheral blood monocytes, Amiprilose has been observed to significantly decrease the production of the pro-inflammatory cytokine IL-1β.[3][7]

-

IL-2 Production: The effect on IL-2 is more complex. At high concentrations, Amiprilose decreases IL-2 production by mitogen-activated human peripheral blood lymphocytes.[3][6] Conversely, at lower concentrations (1-10 µg/ml), it has been shown to increase the levels of IL-2 in culture supernatants.[6]

Inhibition of Prostaglandin (B15479496) Synthesis

Preclinical data suggest that Amiprilose reduces the production of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[5] This is likely achieved through the modulation of the cyclooxygenase (COX) pathway.[5]

Effects on Synovial Fibroblasts

Amiprilose has demonstrated anti-proliferative effects on synovial fibroblasts, which are key cells in the formation of the invasive pannus that leads to cartilage and bone destruction in RA.[4] Interestingly, at low concentrations (1-100 µg/mL), it has been shown to enhance the proliferative response of IL-1 stimulated human synovial fibroblasts.[4][7]

Signaling Pathways

Based on its observed effects on cytokine and prostaglandin production, it is hypothesized that Amiprilose may interfere with key intracellular signaling pathways that regulate the expression of inflammatory genes.

Caption: Proposed immunomodulatory mechanism of Amiprilose.

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials for the treatment of active RA.[3]

Placebo-Controlled Trial in DMARD-Naive Patients

A prospective, multicenter, randomized, double-blind, placebo-controlled 12-week trial was conducted on 201 patients with functional class I and II RA who had not been previously treated with DMARDs.[8][9]

Table 2: Efficacy Results of a 12-Week Placebo-Controlled Trial

| Outcome Measure | Amiprilose HCl (6 g/d) | Placebo | P-value |

| Overall Therapeutic Response | 41% of patients | 21% of patients | 0.003 |

| Supplemental Analgesic Use | ~0.5 tablet/day less | - | < 0.05 at weeks 6 & 12 |

| Statistically Significant Improvements (vs. Placebo) | Number of painful/swollen joints, joint pain/swelling indices, grip strength, investigator/patient global assessment | - | < 0.05 within 4-6 weeks |

Source: Annals of Internal Medicine[8][9]

20-Week Monotherapy Trial

Another double-blind, randomized, multi-center study compared an optimal dose of Amiprilose HCl to a placebo for 20 weeks in patients with RA.

Table 3: Efficacy Results of a 20-Week Monotherapy Trial

| Outcome Measure | Amiprilose HCl | Placebo | P-value |

| Number of Swollen Joints | Statistically significant improvement | - | ≤ 0.04 |

| Patients with ≥50% Reduction in Swollen Joints | Statistically significant improvement | - | ≤ 0.04 |

| Paulus Composite Score Improvement | Statistically significant improvement | - | ≤ 0.02 |

| Functional Class Improvement | Statistically significant improvement | - | ≤ 0.01 |

| Mean Erythrocyte Sedimentation Rate (ESR) | Statistically significant improvement | - | ≤ 0.03 |

| Morning Stiffness Duration | No significant worsening | Significant worsening | ≤ 0.05 |

| Clinical Health Assessment Questionnaire (4 of 5 items) | No significant worsening | Significant worsening | ≤ 0.004 |

Source: PubMed

Experimental Protocols

In Vitro Cytokine Production Assay

-

Cell Culture: Human peripheral blood monocytes are isolated and cultured.

-

Stimulation: The cells are stimulated with a mitogen (e.g., phytohemagglutinin) to induce cytokine production.

-

Treatment: Varying concentrations of this compound are added to the cell cultures.

-

Measurement: The levels of IL-1β and IL-2 in the culture supernatants are quantified using an enzyme-linked immunosorbent assay (ELISA).[7]

Caption: Workflow for in vitro cytokine production assay.

Adjuvant-Induced Arthritis Model in Rats

-

Induction: Arthritis is induced in rats by injecting an adjuvant (e.g., Freund's complete adjuvant) into the paw.

-

Treatment: this compound is administered orally, typically starting before or at the time of adjuvant injection and continuing for a specified period.

-

Assessment:

-

Paw volume is measured using a plethysmometer to quantify swelling.

-

Clinical scores are assigned based on the severity of inflammation in the paws, ears, and tail.

-

Histological examination of the joints is performed to assess tissue damage.[3]

-

Caption: Experimental workflow for the adjuvant-induced arthritis model.

Safety and Tolerability

Across clinical trials, this compound has demonstrated a favorable safety profile.[8][9] The number of adverse events reported by patients receiving Amiprilose was similar to that of the placebo group.[9] No side effects were clearly attributable to the drug in the 20-week monotherapy study. One patient on Amiprilose did develop thrombocytopenia of unknown cause in the 12-week trial.[9]

Conclusion

This compound is a novel synthetic carbohydrate with demonstrated anti-inflammatory and immunomodulatory properties. Clinical trials in patients with rheumatoid arthritis have shown its potential to reduce disease activity with a favorable safety profile.[3] Its mechanism of action appears to involve the modulation of key pro-inflammatory cytokines like IL-1β and IL-2, as well as the inhibition of PGE2 production.[5] While the precise molecular targets and signaling pathways require further elucidation, the existing data suggest that synthetic carbohydrates like Amiprilose may represent a promising new class of drugs for the treatment of inflammatory and autoimmune diseases.[9] Further research is warranted to fully understand its mechanism of action and explore its therapeutic potential in other indications.

References

- 1. benchchem.com [benchchem.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Immunoregulatory effects of a synthetic monosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acpjournals.org [acpjournals.org]

- 8. This compound for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Amiprilose Hydrochloride: An In-depth Technical Guide to its Effects on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiprilose Hydrochloride is a synthetic monosaccharide that has demonstrated notable anti-inflammatory and immunomodulatory properties.[1] Investigated primarily for its therapeutic potential in autoimmune diseases such as rheumatoid arthritis, this compound exerts its effects by modulating key signaling pathways involved in the inflammatory cascade. This technical guide provides a comprehensive overview of the signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action

Preclinical and clinical studies suggest that this compound's therapeutic effects stem from its ability to modulate the production of critical inflammatory mediators. The primary mechanisms of action identified are the inhibition of Prostaglandin E2 (PGE2) synthesis and the regulation of pro- and anti-inflammatory cytokine production, specifically Interleukin-1 beta (IL-1β) and Interleukin-2 (IL-2).[1]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative findings from in vitro and clinical studies, demonstrating the impact of this compound on inflammatory markers.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Treatment/Stimulus | Concentration of Amiprilose HCl | Result |

| Prostaglandin E2 (PGE2) Production | Rabbit Synoviocytes | - | Dose-dependent | Up to 73% reduction[1] |

| Cell Proliferation | Rabbit Synovial Fibroblasts | - | 1 mg/mL | 78% suppression[1] |

| Interleukin-1β (IL-1β) Production | Human Peripheral Blood Monocytes | Mitogen-stimulated | Not specified | Significant decrease[1] |

| Interleukin-2 (IL-2) Production | Human Peripheral Blood Lymphocytes | Mitogen-activated | High concentrations | Decreased production[1] |

| Interleukin-2 (IL-2) Production | Human Peripheral Blood Lymphocytes | Mitogen-activated | 1-10 µg/mL | Enhanced levels[1] |

Table 2: Clinical Efficacy of this compound in Rheumatoid Arthritis (12-Week Study)

| Outcome Measure | Amiprilose HCl Group (6 g/d) | Placebo Group | P-value |

| Overall Therapeutic Response | 41% of patients | 21% of patients | 0.003[2] |

| Number of Painful Joints | Statistically significant improvement from baseline | No significant change | < 0.05[2] |

| Number of Swollen Joints | Statistically significant improvement from baseline | No significant change | < 0.05[2] |

Table 3: Clinical Efficacy of this compound in Rheumatoid Arthritis (20-Week Study)

| Outcome Measure | Amiprilose HCl Group | Placebo Group | P-value |

| Number of Swollen Joints | Statistically significant improvement | Worsening | ≤ 0.04[3] |

| Paulus Composite Score | Statistically significant improvement | Worsening | ≤ 0.02[3] |

| Erythrocyte Sedimentation Rate (ESR) | Statistically significant improvement | No significant change | ≤ 0.03[3] |

Signaling Pathways Affected by this compound

This compound's immunomodulatory effects are primarily attributed to its interference with the arachidonic acid cascade and cytokine signaling pathways.

Inhibition of Prostaglandin E2 (PGE2) Synthesis

PGE2 is a key mediator of inflammation and pain, and its synthesis is catalyzed by cyclooxygenase (COX) enzymes.[4] this compound has been shown to dose-dependently reduce the production of PGE2 in vitro, suggesting a direct or indirect inhibitory effect on the COX pathway.[1]

Caption: Proposed inhibition of the Prostaglandin E2 (PGE2) synthesis pathway by Amiprilose HCl.

Modulation of Interleukin-1β (IL-1β) and Interleukin-2 (IL-2) Signaling

This compound demonstrates a nuanced effect on cytokine production. It significantly decreases the production of the pro-inflammatory cytokine IL-1β in human peripheral blood monocytes.[1] In contrast, its effect on IL-2, a key regulator of T-cell responses, is concentration-dependent. High concentrations of this compound decrease IL-2 production, while lower concentrations enhance it.[1]

Caption: Immunomodulatory effects of Amiprilose HCl on IL-1β and IL-2 production.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on the aforementioned signaling pathways.

Protocol 1: Measurement of Prostaglandin E2 (PGE2) Production in Cell Culture

Objective: To quantify the in vitro effect of this compound on PGE2 synthesis in a relevant cell line, such as synovial fibroblasts.

Materials:

-

Rabbit synovial fibroblasts

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound

-

PGE2 ELISA Kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture rabbit synovial fibroblasts in complete medium until they reach 80-90% confluency.

-

Cell Seeding: Seed the fibroblasts into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the this compound-containing medium or a vehicle control.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for PGE2 production.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

PGE2 Quantification: Measure the concentration of PGE2 in the collected supernatants using a competitive PGE2 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Generate a standard curve and determine the concentration of PGE2 in each sample. Calculate the percentage inhibition of PGE2 production by this compound compared to the vehicle control.

Protocol 2: Quantification of Interleukin-1β (IL-1β) Production by Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To measure the effect of this compound on the production of the pro-inflammatory cytokine IL-1β by primary human immune cells.

Materials:

-

Human peripheral blood from healthy donors

-

Ficoll-Paque for PBMC isolation

-

RPMI-1640 medium with FBS and antibiotics

-

Lipopolysaccharide (LPS) for stimulation

-

This compound

-

Human IL-1β ELISA Kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them into 96-well plates.

-

Treatment and Stimulation: Add varying concentrations of this compound to the wells. Subsequently, stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) to induce IL-1β production. Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.

-

IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a sandwich ELISA kit for human IL-1β, following the manufacturer's protocol.

-

Data Analysis: Create a standard curve and calculate the IL-1β concentration in each sample. Determine the dose-dependent effect of this compound on IL-1β production.

Protocol 3: Measurement of Interleukin-2 (IL-2) Production by Human Peripheral Blood Lymphocytes

Objective: To assess the concentration-dependent effect of this compound on IL-2 secretion from activated human lymphocytes.

Materials:

-

Isolated human peripheral blood lymphocytes

-

RPMI-1640 medium with FBS and antibiotics

-

Phytohemagglutinin (PHA) or other T-cell mitogen

-

This compound

-

Human IL-2 ELISA Kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture isolated human peripheral blood lymphocytes in complete RPMI-1640 medium.

-

Treatment and Activation: Add different concentrations of this compound (ranging from low, e.g., 1 µg/mL, to high) to the lymphocyte cultures. Activate the T-cells by adding a mitogen such as PHA.

-

Incubation: Incubate the cells for 48-72 hours to allow for IL-2 production.

-

Supernatant Collection: Collect the cell culture supernatants after centrifugation.

-

IL-2 Quantification: Determine the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit.

-

Data Analysis: Plot the IL-2 concentration against the this compound concentration to visualize the dose-dependent modulation of IL-2 production.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the effects of a compound like this compound on cytokine production in vitro.

Caption: General experimental workflow for in vitro analysis of Amiprilose HCl.

Conclusion

This compound presents a compelling profile as an immunomodulatory agent with a multi-faceted mechanism of action. Its ability to inhibit the production of the key inflammatory mediator PGE2 and to differentially regulate the cytokines IL-1β and IL-2 provides a strong rationale for its therapeutic potential in inflammatory and autoimmune diseases.[1] The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate and characterize the therapeutic effects of this compound. Future research should focus on elucidating the precise molecular targets of this compound within these signaling cascades to fully unlock its therapeutic promise.

References

Methodological & Application

Amiprilose Hydrochloride: In Vitro Application Notes and Protocols for Immunomodulatory Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiprilose hydrochloride (1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-n-propyl)-D-glucofuranose hydrochloride) is a synthetic carbohydrate derivative that has demonstrated notable immunomodulatory and anti-inflammatory properties.[1][2] It has been a subject of investigation, particularly for its therapeutic potential in managing inflammatory conditions such as rheumatoid arthritis.[3][4][5] A key aspect of its biological activity lies in its ability to modulate crucial cellular processes and the production of inflammatory mediators.[3] This document provides detailed in vitro experimental protocols and application notes to facilitate further research into the biological effects of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on this compound, offering a comparative overview of its effects on various cellular parameters.

| Assay | Cell Type/System | Amiprilose Concentration | Observed Effect |

| Cell Proliferation | |||

| Synoviocyte Proliferation | Rabbit Synovial Fibroblasts | 1 mg/mL | 78% suppression of ³H-thymidine incorporation.[1][6][7] |

| Thymocyte Proliferation | Murine Thymocytes | 1-100 µg/mL | Stimulated proliferation.[1][6] |

| IL-1 Stimulated Proliferation | Human Synovial Fibroblasts | 1-100 µg/mL | Enhanced proliferation.[1] |

| Inflammatory Mediators | |||

| Prostaglandin E2 (PGE2) Production | Rabbit Synoviocytes | Dose-dependent | Up to 73% reduction in supernatant PGE2 levels.[1][6] |

| Cytokine Production | |||

| Interleukin-1β (IL-1β) Production | Human Peripheral Blood Monocytes | Various doses | Significant decrease in IL-1β production.[1][6] |

| Interleukin-2 (IL-2) Production | Mitogen-activated Human PBLs | 1-10 µg/mL | Increased levels in culture supernatant.[1][6] |

| High concentrations | Decreased IL-2 production.[1][6] |

Experimental Protocols

Synoviocyte Proliferation Assay

Objective: To evaluate the anti-proliferative effects of this compound on synovial fibroblasts, which are key cells in the pathology of rheumatoid arthritis.[7]

Methodology:

-

Cell Culture:

-

Isolate synovial fibroblasts from the synovial tissue of rabbit models or human patients with rheumatoid arthritis.[6]

-

Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]

-

Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[8]

-

-

Treatment:

-

Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µg/mL).[6]

-

Include a vehicle control (medium alone) and a positive control for proliferation if necessary.[6]

-

Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[8]

-

-

³H-thymidine Incorporation:

-

Data Analysis:

Prostaglandin E2 (PGE2) Production Assay

Objective: To quantify the inhibitory effect of this compound on the production of the inflammatory mediator PGE2 by synoviocytes.[6]

Methodology:

-

Cell Culture and Treatment:

-

Culture and seed rabbit synoviocytes as described in the synoviocyte proliferation assay protocol.[6]

-

Stimulate the cells with an inflammatory agent such as Interleukin-1β (IL-1β) at a concentration of 10 ng/mL to induce PGE2 production.[6]

-

Concurrently, treat the cells with various concentrations of this compound.[6]

-

Include appropriate vehicle and positive controls.

-

Incubate for 24 hours at 37°C and 5% CO₂.[6]

-

-

Sample Collection:

-

PGE2 Measurement:

-

Use a commercially available Prostaglandin E2 competitive ELISA kit.[6]

-

Follow the manufacturer's instructions for the preparation of standards and samples.[6]

-

Briefly, add standards, controls, and collected supernatants to the antibody-coated microplate.[6]

-

Add a fixed amount of HRP-labeled PGE2 to compete with the PGE2 in the samples for antibody binding sites.[6]

-

After incubation and washing steps, add the substrate solution and measure the absorbance at the recommended wavelength.[6]

-

-

Data Analysis:

Cytokine Production Assays (IL-1β and IL-2)

Objective: To assess the immunomodulatory effects of this compound by measuring its impact on the production of IL-1β and IL-2 from immune cells.[3][6]

Methodology:

-

Cell Isolation and Culture:

-

For IL-1β: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture the monocytes in RPMI-1640 medium supplemented with 10% FBS.[3][6]

-

For IL-2: Isolate PBMCs and stimulate them with a mitogen such as phytohemagglutinin (PHA) at 5 µg/mL to induce T-cell activation and IL-2 production.[3][6]

-

Culture the cells in 96-well plates at a density of 1 x 10⁶ cells/mL.[8]

-

-

Cell Treatment:

-

For IL-1β: Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with an agonist like Lipopolysaccharide (LPS) at 1 µg/mL.[8][9]

-

For IL-2: Treat the cells with various concentrations of this compound and simultaneously stimulate with PHA.[8]

-

Include vehicle-only and unstimulated controls.[9]

-

Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.[8]

-

-

Supernatant Collection:

-

Centrifuge the plates and carefully collect the cell-free supernatants.[8]

-

-

Cytokine Measurement (ELISA):

-

Perform the ELISA for IL-1β or IL-2 according to the manufacturer's instructions.[3][9]

-

This typically involves coating the ELISA plate with a capture antibody, blocking non-specific binding sites, adding the cell culture supernatants and standards, incubating with a detection antibody, adding a substrate for color development, and stopping the reaction.[8]

-